3,4-Dihydroquinolin-2-amine
Overview
Description
3,4-Dihydro-1H-quinolin-(2E)-ylideneamine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine consists of a quinoline core with a dihydro and ylideneamine substitution, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
The primary target of 2-Amino-3,4-dihydroquinoline is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme located in the outer mitochondrial membrane and plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
2-Amino-3,4-dihydroquinoline, carrying a free amine group in its molecule, interacts with MAO-B in a competitive and reversible manner . This suggests that the compound may interact with the active site channel of the enzyme . Other derivatives of 2-Amino-3,4-dihydroquinoline inhibit MAO-B non-competitively and irreversibly, suggesting that these compounds may interact with another hydrophobic binding region outside of the active site of the enzyme .
Biochemical Pathways
The inhibition of MAO-B by 2-Amino-3,4-dihydroquinoline affects the metabolic pathways of monoamine neurotransmitters . By inhibiting MAO-B, the compound prevents the breakdown of these neurotransmitters, leading to increased levels in the brain. This can have various downstream effects, potentially influencing mood, cognition, and motor control.
Pharmacokinetics
The compound’s interaction with mao-b suggests it is able to cross the blood-brain barrier and exert its effects within the central nervous system .
Result of Action
The inhibition of MAO-B by 2-Amino-3,4-dihydroquinoline leads to increased levels of monoamine neurotransmitters in the brain . This can result in various molecular and cellular effects, potentially influencing neurological and psychological processes.
Biochemical Analysis
Biochemical Properties
2-Amino-3,4-dihydroquinoline has been found to exhibit inhibitory activities against monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters . The compound, which carries a free amine group in the molecule, has been shown to inhibit rat liver MAO-B competitively and reversibly, suggesting that this relatively small compound may interact with the active site channel of the enzyme .
Cellular Effects
The inhibition of MAO-B by 2-Amino-3,4-dihydroquinoline can have significant effects on various types of cells and cellular processes. By inhibiting MAO-B, 2-Amino-3,4-dihydroquinoline can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3,4-dihydroquinoline involves its interaction with the active site channel of the MAO-B enzyme. This interaction is thought to be competitive and reversible, suggesting that 2-Amino-3,4-dihydroquinoline can bind to the same site as the enzyme’s substrates, thereby inhibiting the enzyme’s activity .
Metabolic Pathways
Given its inhibitory activity against MAO-B, it may play a role in the metabolism of monoamine neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine can be achieved through various synthetic routes. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted acid or Lewis acid catalysts . For example, the reaction of 2-ethynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate in ethanol at reflux conditions yields the desired quinoline derivatives . Another approach involves the use of FeCl3 as a catalyst in toluene at elevated temperatures .
Industrial Production Methods
Industrial production of 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-quinolin-(2E)-ylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-one derivatives.
Reduction: Reduction reactions can convert the ylideneamine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
7-Amino-3,4-dihydro-1H-quinolin-2-one: This compound is structurally similar and has been studied for its inhibitory effects on carbonic anhydrases.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Another derivative with potential biological activities.
Uniqueness
3,4-Dihydro-1H-quinolin-(2E)-ylideneamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit aldosterone synthase sets it apart from other quinoline derivatives, making it a valuable compound for research in cardiovascular diseases.
Properties
IUPAC Name |
3,4-dihydroquinolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREBANHDFAXBEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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